Cas no 301176-65-8 (N-{5-(4-methylphenyl)methyl-1,3-thiazol-2-yl}-2-3-(trifluoromethyl)phenoxyacetamide)

N-{5-(4-methylphenyl)methyl-1,3-thiazol-2-yl}-2-3-(trifluoromethyl)phenoxyacetamide 化学的及び物理的性質
名前と識別子
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- N-{5-(4-methylphenyl)methyl-1,3-thiazol-2-yl}-2-3-(trifluoromethyl)phenoxyacetamide
- N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide
- N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide
- N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide
- EU-0010416
- N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDE
- F0344-1344
- SR-01000483204
- AKOS001640138
- SR-01000483204-1
- 301176-65-8
-
- インチ: 1S/C20H17F3N2O2S/c1-13-5-7-14(8-6-13)9-17-11-24-19(28-17)25-18(26)12-27-16-4-2-3-15(10-16)20(21,22)23/h2-8,10-11H,9,12H2,1H3,(H,24,25,26)
- InChIKey: WCUOZSNJEUYXHL-UHFFFAOYSA-N
- SMILES: S1C(=NC=C1CC1C=CC(C)=CC=1)NC(COC1=CC=CC(C(F)(F)F)=C1)=O
計算された属性
- 精确分子量: 406.09628345g/mol
- 同位素质量: 406.09628345g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 28
- 回転可能化学結合数: 6
- 複雑さ: 512
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5.4
- トポロジー分子極性表面積: 79.5Ų
N-{5-(4-methylphenyl)methyl-1,3-thiazol-2-yl}-2-3-(trifluoromethyl)phenoxyacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0344-1344-10μmol |
N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}-2-[3-(trifluoromethyl)phenoxy]acetamide |
301176-65-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0344-1344-2μmol |
N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}-2-[3-(trifluoromethyl)phenoxy]acetamide |
301176-65-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0344-1344-30mg |
N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}-2-[3-(trifluoromethyl)phenoxy]acetamide |
301176-65-8 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0344-1344-50mg |
N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}-2-[3-(trifluoromethyl)phenoxy]acetamide |
301176-65-8 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0344-1344-4mg |
N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}-2-[3-(trifluoromethyl)phenoxy]acetamide |
301176-65-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0344-1344-10mg |
N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}-2-[3-(trifluoromethyl)phenoxy]acetamide |
301176-65-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0344-1344-20mg |
N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}-2-[3-(trifluoromethyl)phenoxy]acetamide |
301176-65-8 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0344-1344-25mg |
N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}-2-[3-(trifluoromethyl)phenoxy]acetamide |
301176-65-8 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0344-1344-5mg |
N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}-2-[3-(trifluoromethyl)phenoxy]acetamide |
301176-65-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0344-1344-15mg |
N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}-2-[3-(trifluoromethyl)phenoxy]acetamide |
301176-65-8 | 90%+ | 15mg |
$89.0 | 2023-05-17 |
N-{5-(4-methylphenyl)methyl-1,3-thiazol-2-yl}-2-3-(trifluoromethyl)phenoxyacetamide 関連文献
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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10. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
N-{5-(4-methylphenyl)methyl-1,3-thiazol-2-yl}-2-3-(trifluoromethyl)phenoxyacetamideに関する追加情報
Professional Introduction to N-{5-(4-methylphenyl)methyl-1,3-thiazol-2-yl}-2-3-(trifluoromethyl)phenoxyacetamide (CAS No. 301176-65-8)
N-{5-(4-methylphenyl)methyl-1,3-thiazol-2-yl}-2-3-(trifluoromethyl)phenoxyacetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential biological activities. This compound, identified by the CAS number 301176-65-8, belongs to a class of molecules that incorporate both thiazole and phenoxyacetamide moieties, which are well-known for their involvement in various pharmacological mechanisms. The presence of a trifluoromethyl group in its structure further enhances its pharmacological profile, making it a subject of intense study in medicinal chemistry.
The compound's molecular framework is characterized by a thiazole ring substituted with a 5-(4-methylphenyl)methyl group, which contributes to its stability and reactivity. The phenoxyacetamide moiety, on the other hand, introduces a polar functional group that can interact with biological targets. This combination of structural features makes N-{5-(4-methylphenyl)methyl-1,3-thiazol-2-yl}-2-3-(trifluoromethyl)phenoxyacetamide a promising candidate for further investigation in drug discovery.
In recent years, there has been a growing interest in the development of novel therapeutic agents that target inflammation and immune response pathways. Thiazole derivatives have been extensively studied for their anti-inflammatory properties, and phenoxyacetamide compounds have shown promise in modulating immune cell function. The synergistic effects of these structural elements in N-{5-(4-methylphenyl)methyl-1,3-thiazol-2-yl}-2-3-(trifluoromethyl)phenoxyacetamide make it an attractive candidate for the development of new drugs targeting inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Recent studies have highlighted the potential of trifluoromethyl-substituted compounds in enhancing drug potency and bioavailability. The trifluoromethyl group in N-{5-(4-methylphenyl)methyl-1,3-thiazol-2-yl}-2-3-(trifluoromethyl)phenoxyacetamide is expected to contribute to its metabolic stability and lipophilicity, which are crucial factors for drug efficacy. These properties make the compound a valuable scaffold for designing next-generation pharmaceuticals with improved pharmacokinetic profiles.
The synthesis of N-{5-(4-methylphenyl)methyl-1,3-thiazol-2-yl}-2-3-(trifluoromethyl)phenoxyacetamide involves multiple steps that require precise control over reaction conditions and reagent selection. The introduction of the thiazole ring is typically achieved through condensation reactions between thioamides and ketones or aldehydes. Subsequent functionalization with the phenoxyacetamide moiety involves nucleophilic substitution reactions or coupling reactions such as Buchwald-Hartwig coupling. The final step involves the incorporation of the trifluoromethyl group, which can be accomplished through halogenation followed by metal-catalyzed cross-coupling reactions.
The chemical synthesis of this compound also presents challenges due to the sensitivity of certain functional groups to environmental conditions such as temperature and pH. Careful optimization of reaction parameters is essential to ensure high yields and purity. Advances in synthetic methodologies, including flow chemistry and catalytic processes, have significantly improved the efficiency and scalability of producing complex molecules like N-{5-(4-methylphenyl)methyl-1,3-thiazol-2-yl}-2-3-(trifluoromethyl)phenoxyacetamide.
In terms of biological activity, preliminary studies have suggested that N-{5-(4-methylphenyl)methyl-1,3-thiazol-2-yl}-2-3-(trifluoromethyl)phenoxyacetamide exhibits inhibitory effects on certain enzymes involved in inflammatory pathways. For instance, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are key players in prostaglandin synthesis. Additionally, the compound has demonstrated interactions with receptors and ion channels relevant to pain perception and immune modulation.
The investigation into the pharmacological properties of N-{5-(4-methylphenyl)methyl-1,3-thiazol-2-yl}-2-3-(trifluoromethyl)phenoxyacetamide is ongoing, with researchers exploring its potential applications in treating various diseases. Preclinical studies are being conducted to evaluate its efficacy and safety profiles in animal models. These studies aim to provide a foundation for future clinical trials that could ultimately lead to the development of new therapeutic agents based on this compound.
The role of computational chemistry and molecular modeling has been instrumental in understanding the interactions between N-{5-(4-methylphenyl)methyl-1,3-thiazol-2-ylyl}-2-phenoxyacetamide (CAS No. 301176 65 8) and biological targets. By simulating molecular interactions at the atomic level, researchers can predict binding affinities and optimize drug design strategies. These computational approaches complement traditional experimental methods by providing insights into structural modifications that can enhance drug potency and selectivity.
The development of novel pharmaceuticals is a complex process that requires interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. The case of N-{5-(4-methylphenyl)methy l -1 , 3 -th i az ol - 2 - yl } - 2 - 3 - ( tr if luoro me thy l ) ph e no xy ac eta m ide (CAS No. 301176 65 8) exemplifies how advancements in synthetic chemistry and computational biology can drive innovation in drug discovery.
In conclusion, N-{5-(4-meth yl phen y lm eth y l)-1 , 3 -th i az ol - 2 - yl } - 2 - 3 - ( tr if luoro me thy l ) ph e no xy ac eta m ide (CAS No .301176 65 8 ) is a structurally unique compound with significant potential in pharmaceutical research . Its combination of known pharmacophores and innovative modifications makes it an exciting candidate for further exploration . As research continues , this compound may contribute to the development of new treatments for various diseases , highlighting the importance of continued investment in medicinal chemistry.
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